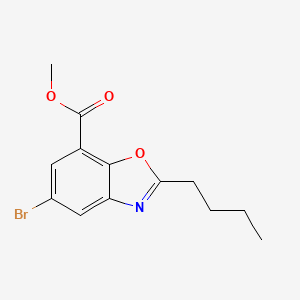

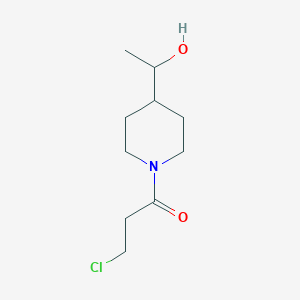

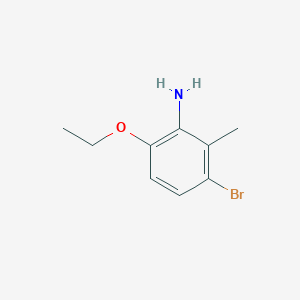

![molecular formula C17H23ClN2O2 B1531745 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 1160247-22-2](/img/structure/B1531745.png)

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate

説明

“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a chloro group, and a spiro[indoline-3,4’-piperidine] group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature and ability to stabilize carbocations . The spiro[indoline-3,4’-piperidine] group is a type of spirocyclic compound, which are often key building blocks in drug discovery .

科学的研究の応用

Efficient Synthesis Approaches

- Synthesis of Spirocyclic Oxindole Analogue : A study described an efficient synthesis method for a spirocyclic oxindole analogue, which is closely related to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate. The process involves key steps such as dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex chemical structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Molecular Structure Characterization

- Crystal Structure of Novel Indoline Derivative : Another study focused on the eco-friendly synthesis of a new indoline derivative, emphasizing the importance of this compound in producing compounds with distinct spectral properties and crystal structures. The crystal structure is stabilized by intermolecular and intramolecular hydrogen bonds, forming centrosymmetric dimer units and showcasing the compound's potential in crystallography and molecular design (Sharma et al., 2016).

Allosteric Modulation Studies

- Cannabinoid CB1 Receptor Modulation : A paper investigated the pharmacology of novel compounds related to this compound at the cannabinoid CB1 receptor. These compounds demonstrated a positively cooperative allosteric effect, suggesting their significance in studying receptor modulation and signaling pathways (Price et al., 2005).

Synthetic Methodologies and Chemical Functionalization

- Extended Conjugated Indolyl Chalcones Synthesis : Research on the synthesis of extended conjugated δ-chloro-α-cyano substituted indolyl chalcones utilized similar compounds, highlighting their role in producing potent anti-breast cancer, anti-inflammatory, and antioxidant agents. This study underscores the compound's utility in medicinal chemistry for designing novel therapeutic agents (Bhale et al., 2017).

作用機序

Target of Action

Spiro compounds, which this compound is a part of, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Mode of Action

It is known that spiro compounds interact with their targets to modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities exhibited by spiro compounds, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the biochemical environment.

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of biological activities exhibited by spiro compounds, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVVUJLLKROCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

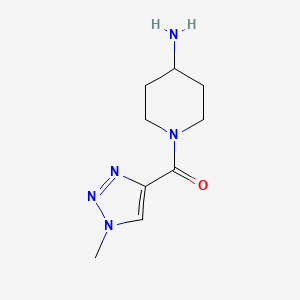

![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)

![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)